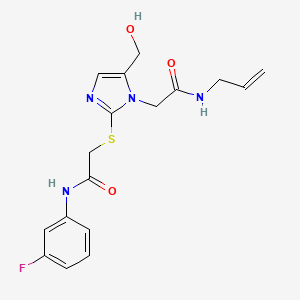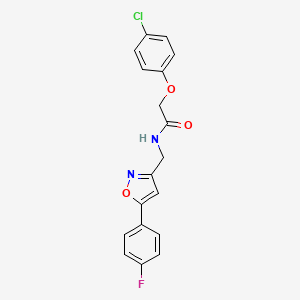![molecular formula C11H12N2OS B2760431 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 1038309-85-1](/img/structure/B2760431.png)
5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one carbon atom, and two oxygen atoms . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can be complex and varied, depending on the specific substituents present in the molecule. They are known to participate in a variety of reactions due to the presence of multiple reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol, is in corrosion inhibition. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. This protective capability is attributed to the formation of a protective layer on the metal surface, with efficiency increasing at higher concentrations. Such inhibitors are crucial in extending the lifespan of metal structures in corrosive environments, particularly in industrial settings (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Research has identified the antimicrobial potential of 1,3,4-oxadiazole derivatives, including compounds similar to this compound. These compounds have been effective against a broad range of pathogens, including bacteria and fungi, highlighting their potential as templates for designing new antimicrobial agents. Their mechanism of action includes disrupting cell wall integrity, leading to the release of cytoplasmic contents and cell death (Xie et al., 2017).
Anticancer Activity
Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting the growth of cancer cell lines, indicating their potential as anticancer agents. The structural features of these compounds, such as substitutions at specific positions, play a crucial role in their activity, suggesting that modifications to the oxadiazole core could lead to more effective cancer therapies (Gudipati, Anreddy, & Manda., 2011).
Material Science Applications
In material science, 1,3,4-oxadiazole derivatives are explored for their potential in creating novel polymers with enhanced properties. These compounds have been used as building blocks in synthesizing polymers with high thermal stability and desirable mechanical properties. Such materials are of interest for applications in electronics, coatings, and as components in advanced composite materials (Rahmani & Zadeh Mahani, 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.
Mode of Action
1,3,4-oxadiazole derivatives have shown significant acetylcholinesterase inhibitory activity . This suggests that these compounds may interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
Inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives would affect the cholinergic neurotransmission pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives could potentially lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
Propiedades
IUPAC Name |
5-(4-propan-2-ylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)8-3-5-9(6-4-8)10-12-13-11(15)14-10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJYSLYRXZFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)
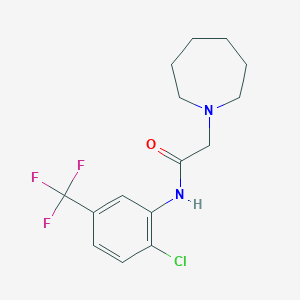
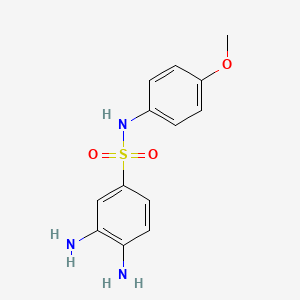
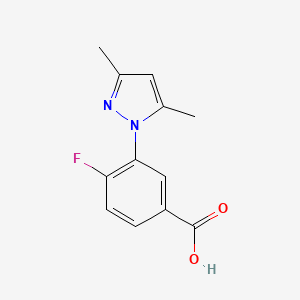
![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)
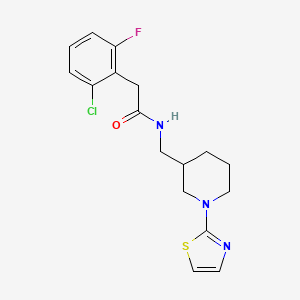
![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

